molecular formula C12H12N4 B13875537 N-(3,4-dihydro-2H-pyrrol-5-yl)quinoxalin-6-amine

N-(3,4-dihydro-2H-pyrrol-5-yl)quinoxalin-6-amine

Cat. No.: B13875537
M. Wt: 212.25 g/mol
InChI Key: XYVCWXFENBHDBC-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-pyrrol-5-yl)quinoxalin-6-amine is a heterocyclic compound that features a quinoxaline core with a pyrroline substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-pyrrol-5-yl)quinoxalin-6-amine typically involves the condensation of quinoxaline derivatives with pyrroline. One common method involves the reaction of 6-aminoquinoxaline with 3,4-dihydro-2H-pyrrole under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-pyrrol-5-yl)quinoxalin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3,4-dihydro-2H-pyrrol-5-yl)quinoxalin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(3,4-dihydro-2H-pyrrol-5-yl)quinoxalin-6-amine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. For example, in cancer research, it has been shown to induce apoptosis and cell cycle arrest in certain cancer cell lines. The compound may interact with DNA or specific proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dihydro-2H-pyrrol-5-yl)quinoxalin-6-amine is unique due to its specific combination of a quinoxaline core and a pyrroline substituent, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

N-(3,4-dihydro-2H-pyrrol-5-yl)quinoxalin-6-amine

InChI

InChI=1S/C12H12N4/c1-2-12(15-5-1)16-9-3-4-10-11(8-9)14-7-6-13-10/h3-4,6-8H,1-2,5H2,(H,15,16)

InChI Key

XYVCWXFENBHDBC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)NC2=CC3=NC=CN=C3C=C2

Origin of Product

United States

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